
Spectroscopic Data of 2-Methyl-9H-carbazole:
An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Methyl-9H-carbazole

Cat. No.: B3422935 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-
9H-carbazole (CAS No: 3652-91-3), a significant heterocyclic aromatic compound. This

document is intended for researchers, scientists, and professionals in drug development and

materials science who utilize spectroscopic techniques for molecular characterization. We will

delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering not just the spectral information but also the underlying

principles guiding data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview
2-Methyl-9H-carbazole is a derivative of carbazole, a tricyclic aromatic amine. The

introduction of a methyl group at the C-2 position subtly alters the electronic distribution and,

consequently, the spectroscopic signature of the parent molecule. Understanding these

spectroscopic characteristics is paramount for confirming the identity, purity, and structural

integrity of the compound in various applications.

The molecular formula of 2-Methyl-9H-carbazole is C₁₃H₁₁N, with a molecular weight of

approximately 181.24 g/mol .[1][2] The structural features—an N-H bond, a methyl group, and

a substituted aromatic system—give rise to characteristic signals in NMR, IR, and Mass

Spectra, which will be explored in detail.
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To facilitate a clear and unambiguous discussion of the NMR data, the following numbering

scheme for the carbon and hydrogen atoms of 2-Methyl-9H-carbazole is adopted. This

numbering is crucial for the assignment of specific signals to their corresponding nuclei within

the molecule.

Caption: Molecular structure of 2-Methyl-9H-carbazole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-Methyl-9H-carbazole, both ¹H and ¹³C NMR provide critical information for

structural verification.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Methyl-9H-carbazole is characterized by signals in the aromatic,

amine, and aliphatic regions. The chemical shifts are influenced by the electron-donating

nature of the amine and methyl groups and the anisotropic effects of the aromatic rings.

Table 1: ¹H NMR Data for 2-Methyl-9H-carbazole

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.0 Broad Singlet 1H N-H (9)

~7.9 Doublet 1H H-4

~7.8 Singlet 1H H-1

~7.4 Doublet 1H H-5

~7.3 Triplet 1H H-7

~7.2 Doublet 1H H-8

~7.1 Triplet 1H H-6

~7.0 Doublet 1H H-3

~2.4 Singlet 3H -CH₃ (at C-2)
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Data extracted from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the ¹H NMR Spectrum:

N-H Proton: The proton attached to the nitrogen (H-9) typically appears as a broad singlet in

the downfield region (~8.0 ppm) due to moderate-speed exchange and quadrupolar

broadening from the nitrogen atom. Its chemical shift can be sensitive to solvent and

concentration.

Aromatic Protons: The seven aromatic protons appear in the range of ~7.0-7.9 ppm. The

specific assignments are based on the electronic effects of the substituents and the expected

coupling patterns. The methyl group at C-2 is electron-donating, which would slightly shield

the protons on its ring. Protons H-1 and H-3 are in ortho and para positions, respectively, to

the methyl group and will be most affected. H-4 is adjacent to the nitrogen atom and is

expected to be deshielded. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will

exhibit chemical shifts more similar to those of carbazole itself.

Methyl Protons: The three protons of the methyl group at C-2 give rise to a sharp singlet at

approximately 2.4 ppm, a characteristic region for methyl groups attached to an aromatic

ring.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to

the molecule's asymmetry, thirteen distinct carbon signals are expected.

Table 2: ¹³C NMR Data for 2-Methyl-9H-carbazole
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Chemical Shift (δ, ppm) Assignment

~140 C-4a

~138 C-9a

~128 C-2

~126 C-4b

~125 C-5a

~123 C-4

~121 C-1

~120 C-7

~119 C-6

~118 C-3

~110 C-5

~109 C-8

~21 -CH₃

Data extracted from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the ¹³C NMR Spectrum:

Quaternary Carbons: The carbons at the ring junctions (C-4a, C-9a, C-4b, C-5a) are typically

found in the downfield region of the aromatic signals and will not show any signals in a

DEPT-135 experiment.

Aromatic CH Carbons: The eight aromatic CH carbons resonate in the range of

approximately 109-123 ppm. The carbon bearing the methyl group (C-2) is expected to be

shifted downfield due to substitution. The other carbons are assigned based on their

electronic environment.
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Methyl Carbon: The methyl carbon gives a characteristic signal in the upfield region, around

21 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands for 2-Methyl-9H-carbazole

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~3420 Strong, Sharp N-H Stretch Secondary Amine

~3050 Medium C-H Stretch Aromatic

~2920 Medium C-H Stretch Methyl

~1600, ~1480, ~1450 Medium-Strong C=C Stretch Aromatic Ring

~1330 Medium C-N Stretch Aromatic Amine

~740 Strong
C-H Out-of-plane

Bend
Aromatic

Data extracted from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the IR Spectrum:

N-H Stretching: The most prominent and diagnostic peak in the IR spectrum of 2-Methyl-9H-
carbazole is the sharp, strong absorption around 3420 cm⁻¹. This is characteristic of the N-

H stretching vibration of a secondary amine in a relatively non-hydrogen-bonded state, as

would be expected in a dilute solution or a KBr pellet.[2]

C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of medium

intensity bands just above 3000 cm⁻¹. The C-H stretching of the methyl group appears as a

medium intensity band just below 3000 cm⁻¹.
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Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the

aromatic rings give rise to a series of absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically

observed in the 1330 cm⁻¹ region.

C-H Bending: The strong absorption around 740 cm⁻¹ is characteristic of the out-of-plane C-

H bending (wagging) vibrations of the aromatic protons. The pattern of these bands in the

"fingerprint region" (below 1500 cm⁻¹) is unique to the substitution pattern of the aromatic

rings.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure. The electron

ionization (EI) mass spectrum of 2-Methyl-9H-carbazole is presented below.

Table 4: Key Mass Spectral Data for 2-Methyl-9H-carbazole (Electron Ionization)

m/z Relative Intensity (%) Assignment

181 100 [M]⁺˙ (Molecular Ion)

180 80 [M-H]⁺

152 15 [M-H-HCN]⁺ or [M-CH₃-CN]⁺

90.5 10
[M]²⁺ (Doubly charged

molecular ion)

Data from the NIST WebBook.[3]

Interpretation of the Mass Spectrum and Fragmentation Pathway:

The mass spectrum is dominated by the molecular ion peak ([M]⁺˙) at m/z 181, which is also

the base peak (100% relative intensity). This is characteristic of aromatic compounds, which

are stable and tend to show prominent molecular ions.
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A significant peak is observed at m/z 180, corresponding to the loss of a single hydrogen atom

([M-H]⁺). This is a common fragmentation for compounds with benzylic-like protons or N-H

protons. The loss of a proton from the methyl group would lead to a stable, resonance-

stabilized cation.

The peak at m/z 152 can be attributed to the loss of 29 mass units from the [M-H]⁺ ion, which

could correspond to the loss of a molecule of hydrogen cyanide (HCN) or the loss of an

acetonitrile radical (CH₃CN) from the molecular ion, although the former is more likely from the

[M-H]⁺ ion.

The presence of a peak at m/z 90.5 indicates the formation of a doubly charged molecular ion

([M]²⁺), which is also common for stable aromatic systems.

[C₁₃H₁₁N]⁺˙
m/z = 181

(Molecular Ion)

[C₁₃H₁₀N]⁺
m/z = 180

- H˙ [C₁₂H₉]⁺
m/z = 152

- HCN

Click to download full resolution via product page

Caption: Proposed primary fragmentation pathway for 2-Methyl-9H-carbazole.

Experimental Protocols
The following are generalized, yet detailed, protocols for the acquisition of the spectroscopic

data presented in this guide. These protocols are based on standard laboratory practices and

are suitable for a solid, crystalline sample like 2-Methyl-9H-carbazole.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2-Methyl-9H-carbazole for ¹H NMR (or 20-30 mg for ¹³C

NMR) and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃,

or deuterated dimethyl sulfoxide, DMSO-d₆) to the vial. The choice of solvent is critical as it

can influence the chemical shifts, particularly of the N-H proton.
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Gently agitate the vial to ensure complete dissolution of the sample.

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer's

spinner turbine.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion, especially in the aromatic region.

¹H NMR:

Acquire a single-pulse experiment with a sufficient number of scans (typically 8-16) to

achieve a good signal-to-noise ratio.

The spectral width should be set to encompass the expected chemical shift range (e.g., 0-

10 ppm).

Process the data with Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

Integrate the signals to determine the relative number of protons.

¹³C NMR:

Acquire a proton-decoupled experiment to obtain a spectrum with singlets for each

carbon.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

The spectral width should be set to cover the full range of carbon chemical shifts (e.g., 0-

200 ppm).
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Process the data similarly to the ¹H NMR spectrum and calibrate the chemical shift scale

to the solvent peak (e.g., 77.16 ppm for CDCl₃).

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Place a small amount (1-2 mg) of finely ground 2-Methyl-9H-carbazole in an agate mortar.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly for several

minutes to create a fine, homogeneous powder.

Transfer a portion of the powdered mixture to a pellet-forming die.

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes

to form a thin, transparent or translucent pellet.

Carefully remove the pellet from the die and place it in the sample holder of the IR

spectrometer.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

Procedure:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.
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Mass Spectrometry
Sample Introduction (Direct Insertion Probe):

Load a small amount of the solid 2-Methyl-9H-carbazole into a capillary tube.

Insert the capillary tube into the direct insertion probe.

Introduce the probe into the high-vacuum source of the mass spectrometer.

Gradually heat the probe to volatilize the sample directly into the ionization chamber.

Data Acquisition (Electron Ionization):

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

Parameters:

Ionization Energy: Typically 70 eV.

Source Temperature: Maintained at a temperature sufficient to keep the sample in the gas

phase (e.g., 200-250 °C).

Mass Range: Scan a range appropriate for the molecular weight of the compound (e.g.,

m/z 40-300).

The data is acquired and processed by the instrument's software to generate a mass

spectrum, which is a plot of relative ion abundance versus mass-to-charge ratio (m/z).

Integrated Spectroscopic Analysis Workflow
The comprehensive characterization of 2-Methyl-9H-carbazole relies on the synergistic use of

these spectroscopic techniques. The following workflow illustrates the logical progression of

analysis.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion
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Caption: General workflow for the spectroscopic characterization of 2-Methyl-9H-carbazole.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a detailed and

unambiguous characterization of 2-Methyl-9H-carbazole. The ¹H and ¹³C NMR spectra

confirm the carbon-hydrogen framework and the specific substitution pattern. The IR spectrum

clearly identifies the key functional groups, notably the N-H bond of the carbazole ring. Finally,

the mass spectrum corroborates the molecular weight and offers insights into the molecule's

stability and fragmentation behavior. This comprehensive spectroscopic dataset serves as a

crucial reference for researchers working with this important heterocyclic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b3422935?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlelanding/2021/cp/d0cp03879b
https://pubs.rsc.org/en/content/articlelanding/2021/cp/d0cp03879b
https://www.researchgate.net/figure/FT-IR-spectra-of-control-and-treated-samples-of-carbazole_fig5_284196288
https://pubmed.ncbi.nlm.nih.gov/11058049/
https://pubmed.ncbi.nlm.nih.gov/11058049/
https://www.benchchem.com/product/b3422935#spectroscopic-data-of-2-methyl-9h-carbazole-nmr-ir-mass-spec
https://www.benchchem.com/product/b3422935#spectroscopic-data-of-2-methyl-9h-carbazole-nmr-ir-mass-spec
https://www.benchchem.com/product/b3422935#spectroscopic-data-of-2-methyl-9h-carbazole-nmr-ir-mass-spec
https://www.benchchem.com/product/b3422935#spectroscopic-data-of-2-methyl-9h-carbazole-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3422935?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

